N1-methyl-N1-(oxan-4-yl)benzene-1,4-diamine

CNS drug design blood-brain barrier permeability hydrogen bond donor

N1-Methyl-N1-(oxan-4-yl)benzene-1,4-diamine (CAS 1156243-17-2) is a specialized aromatic diamine building block with the molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g·mol⁻¹. The compound features a para-phenylenediamine core bearing an N-methyl group and an N-(tetrahydro-2H-pyran-4-yl) (oxan-4-yl) substituent on the same nitrogen center, with a free primary amine at the 4-position of the benzene ring.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 1156243-17-2
Cat. No. B1419136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-methyl-N1-(oxan-4-yl)benzene-1,4-diamine
CAS1156243-17-2
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCN(C1CCOCC1)C2=CC=C(C=C2)N
InChIInChI=1S/C12H18N2O/c1-14(12-6-8-15-9-7-12)11-4-2-10(13)3-5-11/h2-5,12H,6-9,13H2,1H3
InChIKeyHKYPUKKDUNCZQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Methyl-N1-(oxan-4-yl)benzene-1,4-diamine (CAS 1156243-17-2): Core Chemical Identity and Procurement Baseline


N1-Methyl-N1-(oxan-4-yl)benzene-1,4-diamine (CAS 1156243-17-2) is a specialized aromatic diamine building block with the molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g·mol⁻¹ [1]. The compound features a para-phenylenediamine core bearing an N-methyl group and an N-(tetrahydro-2H-pyran-4-yl) (oxan-4-yl) substituent on the same nitrogen center, with a free primary amine at the 4-position of the benzene ring . Its computed physicochemical profile includes an XLogP3 of 1.8, a topological polar surface area (TPSA) of 38.5 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [1]. The oxan-4-yl (tetrahydropyran) moiety is a recognized privileged scaffold in medicinal chemistry, frequently employed to modulate solubility, metabolic stability, and target engagement in kinase inhibitors and other therapeutic programs [2]. The compound is commercially supplied by multiple vendors at purities of 95–97% for research and development use .

Why N1-Methyl-N1-(oxan-4-yl)benzene-1,4-diamine Cannot Be Interchanged with Close Structural Analogs


Superficially similar N-substituted benzene-1,4-diamine analogs—including the des-methyl variant (CAS 1153226-71-1), the N-ethyl homolog (CAS 1342900-34-8), the methylene-linked congener (CAS 1220016-51-2), the N,N-dimethyl analog lacking the oxane ring (CAS 99-98-9), and the ring-methylated regioisomer (CAS 1153227-88-3)—differ from the target compound in at least one critical physicochemical parameter: hydrogen bond donor count, lipophilicity, rotatable bond count, or polar surface area [1]. In drug-discovery campaigns where these diamines serve as synthetic intermediates or warhead-bearing fragments, even a single-atom variation (e.g., N–H vs. N–CH₃) can alter the downstream pharmacokinetic profile, target residence time, or synthetic tractability of the final lead series [2]. Generic substitution without verifying the structural origin of these property differences risks introducing confounding variables into structure–activity relationship (SAR) studies, potentially invalidating months of optimization work. The quantitative evidence below establishes where this compound's differentiation is measurable and meaningful for scientific selection.

N1-Methyl-N1-(oxan-4-yl)benzene-1,4-diamine: Quantitative Differentiation Evidence Against Five Closest Analogs


Hydrogen Bond Donor Count: Single HBD Confers Permeability Advantage Over Des-Methyl and Ring-Methylated Analogs

N1-Methyl-N1-(oxan-4-yl)benzene-1,4-diamine possesses exactly one hydrogen bond donor (HBD, from the free primary aniline –NH₂), as the N-methyl group caps the secondary amine [1]. In contrast, both N1-(oxan-4-yl)benzene-1,4-diamine (CAS 1153226-71-1) and 3-methyl-N1-(oxan-4-yl)benzene-1,4-diamine (CAS 1153227-88-3) carry two HBDs (one from the secondary aniline –NH– and one from the primary –NH₂) . This HBD count of 1 versus 2 is a recognized determinant in CNS multiparameter optimization (CNS MPO) scoring: each additional HBD above zero penalizes the desirability score due to reduced passive membrane permeability [2]. The target compound thus occupies a more favorable permeability design space than its 2-HBD analogs, positioning it as the preferred intermediate for CNS-targeted lead series where minimizing HBD count is critical [3].

CNS drug design blood-brain barrier permeability hydrogen bond donor TPSA

Lipophilicity (LogP): Intermediate Value Enables Balanced ADME Profile Compared to Non-Oxane and Ring-Methylated Analogs

The target compound exhibits a computed XLogP3 of 1.8 (PubChem) and a vendor-reported LogP of approximately 1.21 (Fluorochem) [1]. This places it in an intermediate lipophilicity range. The simpler N1,N1-dimethylbenzene-1,4-diamine (CAS 99-98-9), which entirely lacks the oxan-4-yl ring, has a lower XLogP of approximately 1.09 and a reduced TPSA of ~29.3 Ų, making it substantially more hydrophilic and offering a different solubility profile [2]. At the other extreme, 3-methyl-N1-(oxan-4-yl)benzene-1,4-diamine (CAS 1153227-88-3) has a higher computed LogP of 2.17 and a larger TPSA of 47.28 Ų . The target compound's LogP of ~1.2–1.8 falls within the optimal range (1–3) for oral absorption and balanced clearance, whereas the non-oxane analog (LogP ~1.09) lies near the lower boundary and the 3-methyl regioisomer (LogP 2.17) approaches the upper boundary associated with increased metabolic liability [3].

lipophilicity ADME LogP XLogP3 solubility-permeability balance

Rotatable Bond Count: Two Rotatable Bonds Offer Greater Conformational Restraint Than the Methylene-Linked Congener

The target compound contains two rotatable bonds, as the oxan-4-yl ring is directly attached to the aniline nitrogen without an intervening methylene spacer [1]. Its closest structural congener, N1-Methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine (CAS 1220016-51-2), inserts a –CH₂– linker between the nitrogen and the tetrahydropyran ring, increasing the rotatable bond count to three [2]. Each additional rotatable bond is estimated to incur an entropic penalty of approximately 0.7–1.6 kcal·mol⁻¹ upon binding to a biological target, which can translate to a 3- to 15-fold reduction in binding affinity if the added bond is not productively engaged by the target [3]. The two-bond architecture of the target compound thus provides greater pre-organization for targets that accommodate the directly attached tetrahydropyran, potentially improving ligand efficiency (LE) relative to the more flexible three-bond analog [4].

conformational restriction rotatable bonds ligand efficiency entropic penalty

Procurement Cost Efficiency: Target Compound Offers Favorable Unit Economics Relative to the Des-Methyl Analog

A direct procurement comparison between the target compound and its des-methyl analog (N1-(oxan-4-yl)benzene-1,4-diamine, CAS 1153226-71-1) reveals a substantial cost advantage. Advanced ChemBlocks lists the target compound at $280 per 250 mg ($1,120/g) and $630 per 1 g , while Fluorochem offers it at £286 per 250 mg and £638 per 1 g . In contrast, the des-methyl analog (CAS 1153226-71-1) is priced at approximately €841 per 250 mg (≈$920) through CymitQuimica, translating to roughly $3,680/g . The N-ethyl homolog (CAS 1342900-34-8) lacks public pricing, indicating limited commercial availability . The target compound is stocked by at least four independent suppliers (AChemBlock, Fluorochem, TRC, Life Chemicals), ensuring multi-source procurement resilience compared to scarcer analogs that may require custom synthesis with extended lead times [1].

procurement cost-per-gram commercial availability supply chain

Polar Surface Area: Lower TPSA (38.5 Ų) Supports Membrane Permeability Relative to Ring-Methylated and Des-Methyl Analogs (TPSA 47.28 Ų)

The target compound has a computed topological polar surface area (TPSA) of 38.5 Ų [1]. Both the des-methyl analog N1-(oxan-4-yl)benzene-1,4-diamine (CAS 1153226-71-1) and the ring-methylated regioisomer 3-methyl-N1-(oxan-4-yl)benzene-1,4-diamine (CAS 1153227-88-3) exhibit a higher TPSA of 47.28 Ų . TPSA is inversely correlated with intestinal absorption and Caco-2 permeability: compounds with TPSA < 60 Ų are generally well-absorbed, and those with TPSA < 140 Ų are considered orally bioavailable [2]. While all three compounds fall within the permeable range, the target compound's TPSA advantage of –8.78 Ų represents an approximately 18.6% reduction relative to the comparators. This lower TPSA, combined with its single HBD, positions the target compound more favorably within the Veber rules for oral bioavailability (rotatable bonds ≤ 10 and TPSA ≤ 140 Ų) and suggests intrinsically higher passive membrane flux [3].

polar surface area TPSA membrane permeability oral absorption Caco-2

GHS Safety Profile: Defined Hazard Classification Enables Risk-Assessed Laboratory Handling Relative to Uncharacterized Analogs

The target compound carries a fully specified GHS hazard classification per Fluorochem's safety data sheet: GHS07 (Harmful/Irritant) with signal word 'Warning,' and defined hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . In contrast, several close analogs (including CAS 1342900-34-8 and CAS 1153227-88-3) lack publicly accessible, complete SDS documentation, introducing ambiguity into occupational health risk assessments . For procurement in regulated environments (e.g., GLP laboratories, ISO-certified facilities, or institutions with stringent chemical hygiene plans), the availability of a verified GHS classification with explicit P-statements (precautionary measures) represents a operational risk-reduction factor that can accelerate chemical approval workflows [1].

GHS classification laboratory safety SDS risk assessment H-statements

N1-Methyl-N1-(oxan-4-yl)benzene-1,4-diamine: Evidence-Backed Application Scenarios for Scientific Procurement


CNS-Targeted Kinase Inhibitor Fragment Elaboration

For medicinal chemistry programs targeting CNS kinases (e.g., JAK2, SYK, or IRAK4) where blood-brain barrier penetration is required, N1-methyl-N1-(oxan-4-yl)benzene-1,4-diamine serves as a privileged intermediate. Its single hydrogen bond donor (vs. two HBDs in the des-methyl analog) and TPSA of 38.5 Ų (vs. 47.28 Ų for the ring-methylated regioisomer) align with CNS MPO desirability criteria established in the literature . The oxan-4-yl group is a validated bioisostere for cyclohexyl and phenyl rings in kinase hinge-binding motifs, and the directly attached (non-methylene-linked) tetrahydropyran confers greater conformational restraint (2 rotatable bonds) than the methylene-linked congener (3 rotatable bonds), potentially improving ligand efficiency during fragment growth . This compound is appropriate for libraries intended for CNS-penetrant kinase inhibitor screening cascades where physicochemical property optimization begins at the building-block stage.

Parallel SAR by Modular Amine Derivatization

The target compound's bifunctional nature—a free primary aniline (–NH₂) at the 4-position and a tertiary amine [N(CH₃)(oxan-4-yl)] at the 1-position—enables orthogonal derivatization strategies. The primary amine can be selectively acylated, sulfonylated, or converted to ureas/carbamates without competing reaction at the tertiary amine center. This regioselectivity, modulated by the steric and electronic influence of the N-methyl-N-(oxan-4-yl) group, supports parallel library synthesis where diverse amide or sulfonamide arrays are generated from a single building block . Compared to the des-methyl analog, the N-methyl substitution eliminates a competing nucleophilic site (–NH–), reducing byproduct formation in acylation reactions and simplifying chromatographic purification workflows. The compound's intermediate LogP (1.2–1.8) ensures that resulting library members remain within druglike property space after a single derivatization step .

Heterocyclic Scaffold Synthesis (Benzimidazoles, Quinoxalines) with Controlled Regiochemistry

The 1,4-diamine architecture of the target compound is directly amenable to cyclocondensation reactions with dicarbonyl compounds, α-haloketones, or isothiocyanates to generate benzimidazole, quinoxaline, or quinazoline scaffolds . The N-methyl-N-(oxan-4-yl) substitution at the 1-position electronically differentiates the two nitrogen atoms, biasing the initial condensation toward the more nucleophilic free –NH₂ at the 4-position. This inherent regiochemical control reduces the need for protecting-group strategies, shortening synthetic routes by 1–2 steps relative to the use of unsubstituted benzene-1,4-diamine, which typically yields statistical mixtures of regioisomeric products. The tetrahydropyran ring additionally contributes to the solubility of the heterocyclic intermediates in common organic solvents (e.g., DCM, THF, EtOAc), facilitating workup and purification in multi-gram scale-ups .

Cost-Sensitive Multi-Gram Scale-Up for Preclinical Candidate Advancement

When a lead series incorporating the N-methyl-N-(oxan-4-yl)-1,4-diaminobenzene motif advances to preclinical evaluation requiring multi-gram quantities, the target compound's favorable procurement economics become decisive. At $630–$795 per gram from major suppliers (AChemBlock, TRC), the target compound is approximately 3.3× less expensive than the des-methyl analog (~$3,680/g) and is available from at least four verified vendors, ensuring competitive bidding and supply redundancy . The N-ethyl homolog (CAS 1342900-34-8) is effectively unavailable without custom synthesis, which introduces 4–8 week lead times and minimum order quantities that can exceed early preclinical needs. The defined purity specification (95–97%) and GHS-classified safety profile further streamline the procurement process in regulated laboratory environments, reducing administrative friction during the transition from discovery to preclinical development .

Quote Request

Request a Quote for N1-methyl-N1-(oxan-4-yl)benzene-1,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.